Nik-smi1

Description

BenchChem offers high-quality Nik-smi1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nik-smi1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

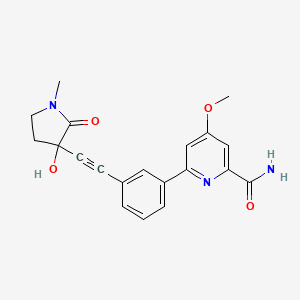

Molecular Formula |

C20H19N3O4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

6-[3-[2-(3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl)ethynyl]phenyl]-4-methoxypyridine-2-carboxamide |

InChI |

InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24) |

InChI Key |

LQSHXYHWYGKAMX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Nik-smi1: A Potent and Selective NIK Inhibitor

A Technical Whitepaper for Researchers in Drug Discovery and Development

Abstract

Nik-smi1 is a highly potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as in certain cancers. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of Nik-smi1, intended for researchers and professionals in the field of drug development. The information is presented to facilitate further investigation and application of this compound in preclinical and clinical research.

Introduction

The non-canonical NF-κB signaling pathway plays a pivotal role in the development and function of B cells, lymphoid organogenesis, and the regulation of inflammatory responses. A key kinase in this pathway is the NF-κB-inducing kinase (NIK), which is tightly regulated at the protein stability level. Upon stimulation by specific members of the tumor necrosis factor (TNF) receptor superfamily, such as BAFF-R, CD40, and LTβR, NIK accumulates and phosphorylates IKKα, leading to the processing of p100 to p52 and subsequent nuclear translocation of p52/RelB heterodimers.

Given its central role, NIK has emerged as a promising therapeutic target for a range of pathologies. Nik-smi1 was developed as a potent and selective inhibitor of NIK, demonstrating significant efficacy in preclinical models of autoimmune diseases like systemic lupus erythematosus (SLE).[1][2][3] This whitepaper details the discovery, synthetic route, and key biological data of Nik-smi1.

Discovery of Nik-smi1

The discovery of Nik-smi1 was the result of a scaffold-hopping approach aimed at identifying novel, potent, and selective inhibitors of NIK.[4] This strategy led to the identification of a compound with a favorable pharmacokinetic profile and high efficacy.[5][6]

Synthesis of Nik-smi1

The chemical synthesis of Nik-smi1 involves a multi-step process. While the specific, step-by-step reaction conditions and purification methods are detailed in the primary literature, a general overview of the synthetic strategy is presented below. The synthesis is based on the methods described by Blaquiere, N., et al. in the Journal of Medicinal Chemistry (2018).[4]

Please refer to the original publication for detailed experimental protocols.

Biological Activity and Data Presentation

Nik-smi1 has been extensively characterized for its biological activity, demonstrating high potency and selectivity for NIK.

In Vitro Activity

| Parameter | Value | Assay Description | Reference |

| NIK Inhibition (Ki) | 0.23 nM | Biochemical assay measuring NIK-catalyzed hydrolysis of ATP to ADP. | [5][7] |

| NIK Inhibition (IC50) | 0.23 ± 0.17 nM | Biochemical assay measuring NIK-catalyzed hydrolysis of ATP to ADP. | [8][9] |

| Cellular NF-κB Inhibition (IC50) | 34 nM | HEK293 cell-based reporter gene assay for the NF-κB response element. | [4][9] |

| p52 Nuclear Translocation Inhibition (IC50) | 70 nM | Inhibition of nuclear translocation of p52 (RelB). | [9] |

| BAFF-induced B cell survival (IC50) | 373 nM | Inhibition of B cell activating factor (BAFF)-induced survival of isolated mouse splenic B cells. | [4][9] |

In Vivo Activity and Pharmacokinetics

Nik-smi1 has demonstrated a favorable pharmacokinetic profile across multiple species and efficacy in in vivo models.[5]

| Species | Dosing | Key Findings | Reference |

| C57BL/6 Mice | 10, 20, 60, 100, 200 mg/kg (oral gavage) | Dose-dependent reduction of splenic marginal zone B cells. | [5] |

| NZB/W F1 Mice (Lupus Model) | N/A | Treatment with a highly selective and potent NIK small molecule inhibitor improved survival. | [1][3] |

| Rat, Mouse, Beagle, Monkey | N/A | Clearance (mL/kg per min): 20, 32, 18, and 7.8 respectively. Volume of distribution (L/kg): 1.35, 1.58, 0.778, and 1.39 respectively. | [9] |

Mechanism of Action and Signaling Pathway

Nik-smi1 exerts its effect by directly inhibiting the kinase activity of NIK. This prevents the downstream signaling cascade of the non-canonical NF-κB pathway.

Experimental Protocols

NIK Kinase Inhibition Assay (Fluorescence Polarization)

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of NIK.

Cellular NF-κB Reporter Gene Assay

This cell-based assay measures the functional consequence of NIK inhibition on downstream gene transcription.

Selectivity Profile

Nik-smi1 exhibits high selectivity for NIK over other kinases. In a panel of 222 kinases, it only showed significant inhibition (>75% at 1 µM) against three off-target kinases: KHS1, LRRK2, and PKD1.[1][2] This high degree of selectivity is crucial for minimizing off-target effects and potential toxicity. Furthermore, Nik-smi1 does not affect the canonical NF-κB pathway, as demonstrated by the lack of inhibition of TNF-α-induced RelA nuclear translocation.[2]

Conclusion

Nik-smi1 is a valuable research tool and a promising therapeutic candidate for the treatment of diseases driven by aberrant non-canonical NF-κB signaling. Its high potency, selectivity, and favorable in vivo properties make it an excellent starting point for further drug development efforts. This document provides a foundational understanding of Nik-smi1 for researchers aiming to explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probe NIK-SMI1 | Chemical Probes Portal [chemicalprobes.org]

- 8. adooq.com [adooq.com]

- 9. medchemexpress.com [medchemexpress.com]

Introduction to NF-κB-Inducing Kinase (NIK) and the Non-Canonical NF-κB Pathway

An In-depth Technical Guide on the Biological Function of NIK SMI1 in Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user query "Nik-smi1" is ambiguous. The following guide focuses on NIK SMI1 , a potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK). This is distinct from the Smi1 protein (gene: SMI1), which is involved in functions like cell wall synthesis in yeast and developmental processes in plants. This document proceeds under the assumption that the intended topic is the small molecule inhibitor due to its direct and significant role in modulating a key signaling pathway relevant to drug development.

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating a wide array of biological processes, including immunity, inflammation, cell survival, and development.[1][2] There are two major NF-κB signaling pathways: the canonical and the non-canonical pathways. While the canonical pathway is typically associated with responses to pro-inflammatory stimuli like TNF-α, the non-canonical pathway is activated by a specific subset of the tumor necrosis factor (TNF) superfamily of receptors. These include the B-cell activating factor receptor (BAFF-R), CD40, and lymphotoxin β receptor (LTβR).[1][3]

The central regulator of the non-canonical pathway is the NF-κB-inducing kinase (NIK), encoded by the MAP3K14 gene.[1][3] In unstimulated cells, NIK is continuously targeted for degradation through a complex involving TRAF2, TRAF3, and cIAP1/2.[3] Upon receptor ligation, this degradation complex is disrupted, leading to the stabilization and accumulation of NIK.[3] Stabilized NIK then phosphorylates and activates IKKα (Inhibitor of NF-κB Kinase alpha), which in turn phosphorylates the NF-κB precursor protein p100.[3] This phosphorylation event triggers the proteasomal processing of p100 into its mature p52 subunit, which then dimerizes with RelB. The p52/RelB heterodimer translocates to the nucleus to regulate the transcription of target genes.[3]

Given its central role, aberrant NIK activity is implicated in various pathologies, including autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis, as well as various B-cell malignancies.[1][2][3][4] This makes NIK a compelling therapeutic target.

NIK SMI1: A Selective Inhibitor of the Non-Canonical NF-κB Pathway

NIK SMI1 is a highly potent and selective small molecule inhibitor of NIK.[5] It functions by interacting with the hinge region of the ATP-binding site of NIK, effectively blocking its kinase activity.[2][6] This inhibition prevents the downstream phosphorylation events, thereby blocking the processing of p100 to p52 and subsequent activation of the non-canonical NF-κB pathway.[3][6]

A key feature of NIK SMI1 is its high selectivity for NIK over other kinases, including those in the canonical NF-κB pathway.[4][6] For instance, NIK SMI1 has been shown to have no effect on TNF-α-induced nuclear translocation of RelA, a hallmark of the canonical pathway.[6][7] This specificity makes it an invaluable tool for dissecting the precise roles of the non-canonical pathway and a promising candidate for therapeutic development.

Quantitative Data Presentation

The potency and selectivity of NIK SMI1 have been characterized across various assays. The following table summarizes key quantitative data.

| Parameter | Target | Value | Assay/Context | Reference |

| Ki | Human NIK | 0.230 ± 0.170 nM | Biochemical kinase activity assay | [6][8] |

| Ki | Murine NIK | 0.395 ± 0.226 nM | Biochemical kinase activity assay | [6] |

| Ki (Off-Target) | Human KHS1 | 49.6 ± 24.9 nM | Biochemical kinase activity assay | [6] |

| Ki (Off-Target) | Human LRRK2 | 247.8 ± 175.1 nM | Biochemical kinase activity assay | [6] |

| Ki (Off-Target) | Human PKD1 | 75.2 ± 48.4 nM | Biochemical kinase activity assay | [6] |

| IC50 | anti-LTβR induced p52 translocation | ~3 nM | HeLa cell-based high-content imaging | [4] |

| IC50 | BAFF-driven human B-cell survival | ~5 nM | In vitro cell survival assay | [6] |

| IC50 | BAFF-driven mouse B-cell survival | ~10 nM | In vitro cell survival assay | [6] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the non-canonical NF-κB signaling pathway and the mechanism of action for NIK SMI1.

Caption: Non-canonical NF-κB pathway and inhibition by NIK SMI1.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to characterize the function of NIK SMI1.

In Vitro NIK Kinase Assay

This assay directly measures the enzymatic activity of NIK and its inhibition by NIK SMI1.

-

Objective: To determine the Ki of NIK SMI1 for NIK.

-

Materials: Recombinant human NIK enzyme, ATP, kinase buffer, substrate (e.g., a peptide corresponding to the p100 phosphorylation site), ADP-Glo™ Kinase Assay kit (Promega).

-

Protocol:

-

Prepare serial dilutions of NIK SMI1 in DMSO.

-

In a 384-well plate, add NIK enzyme to kinase buffer.

-

Add the NIK SMI1 dilutions or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percent inhibition for each concentration of NIK SMI1 relative to the vehicle control.

-

Determine the Ki value by fitting the data to the appropriate enzyme inhibition model.[6]

-

Cellular p52 Nuclear Translocation Assay

This cell-based assay assesses the ability of NIK SMI1 to inhibit the non-canonical pathway in a cellular context.

-

Objective: To determine the IC50 of NIK SMI1 for inhibiting pathway activation.

-

Materials: HeLa cells, anti-LTβR antibody (or other stimulus), NIK SMI1, primary antibodies against p52 and a nuclear stain (e.g., DRAQ5), fluorescently labeled secondary antibodies, high-content imaging system.

-

Protocol:

-

Seed HeLa cells in a 96-well imaging plate and allow them to adhere overnight.

-

Pre-treat cells with a dose range of NIK SMI1 for 1-2 hours.

-

Stimulate the cells with anti-LTβR antibody for a designated time (e.g., 24 hours) to activate the non-canonical pathway.

-

Fix, permeabilize, and stain the cells with the anti-p52 primary antibody and the nuclear stain, followed by the fluorescent secondary antibody.

-

Acquire images using a high-content imaging system.

-

Use image analysis software to quantify the intensity of p52 staining within the nucleus for each cell.

-

Calculate the percentage of cells with nuclear p52 or the average nuclear p52 intensity.

-

Plot the dose-response curve and calculate the IC50 value.[4][6]

-

B-Cell Survival Assay

This assay evaluates the functional consequence of NIK inhibition on primary immune cells.

-

Objective: To measure the effect of NIK SMI1 on BAFF-dependent B-cell survival.

-

Materials: Primary B-cells isolated from human peripheral blood or mouse spleen, RPMI-1640 media, recombinant BAFF, NIK SMI1, CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Protocol:

-

Isolate B-cells using magnetic-activated cell sorting (MACS).

-

Plate the B-cells in a 96-well plate in media containing a stimulating concentration of BAFF.

-

Add serial dilutions of NIK SMI1 to the wells.

-

Incubate the plate for a defined period (e.g., 72 hours).

-

Measure cell viability by adding CellTiter-Glo® reagent and reading the luminescent signal.

-

Normalize the data to the BAFF-stimulated control and plot the dose-response curve to determine the IC50.[6][7]

-

Caption: Workflow for a B-cell survival assay with NIK SMI1.

Conclusion and Future Directions

NIK SMI1 is a powerful research tool that has been instrumental in elucidating the role of the non-canonical NF-κB pathway in health and disease. Its high potency and selectivity have enabled researchers to specifically probe the consequences of NIK inhibition in various in vitro and in vivo models.[3][6] Studies utilizing NIK SMI1 have demonstrated the critical role of NIK in B-cell survival, germinal center formation, and the pathogenesis of autoimmune diseases like SLE.[3][4][6]

For drug development professionals, the success of NIK SMI1 in preclinical models provides a strong rationale for targeting NIK in autoimmune disorders and certain cancers.[1][2] Future research will likely focus on further optimizing NIK inhibitors for clinical use, exploring combination therapies, and identifying patient populations most likely to benefit from NIK-targeted therapies. The continued use of well-characterized chemical probes like NIK SMI1 will be essential for these endeavors.

References

- 1. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Probe NIK-SMI1 | Chemical Probes Portal [chemicalprobes.org]

In Vitro Characterization of Nik-smi1: A Technical Guide for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

This document provides a comprehensive technical overview of the in vitro characterization of Nik-smi1, a novel serine/threonine kinase implicated in inflammatory disease pathways. We detail methodologies for assessing its enzymatic activity, kinetic profiling, and interaction with small molecule inhibitors. This guide is intended to provide researchers with the foundational protocols and data presentation standards necessary for evaluating Nik-smi1 as a potential therapeutic target.

Introduction to Nik-smi1

Nik-smi1 (Novel Interacting Kinase - Substrate Modulator of Inflammation 1) is a recently identified kinase that has been shown to play a critical role in the upstream regulation of the cytokine release cascade. Its dysregulation is associated with several autoimmune and inflammatory conditions. As a potential drug target, robust and reproducible in vitro characterization is paramount. This guide outlines the core assays required to establish a baseline activity profile for Nik-smi1 and to evaluate the potency of candidate inhibitors.

The Nik-smi1 Signaling Cascade

Nik-smi1 is activated by the upstream receptor complex TLR-4. Upon activation, Nik-smi1 phosphorylates the transcription factor S-FAT, leading to its nuclear translocation and the subsequent expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

Caption: The proposed Nik-smi1 signaling pathway in inflammation.

Biochemical Characterization: Kinase Activity

The primary method for characterizing Nik-smi1 is a luminescence-based kinase assay that quantifies the amount of ADP produced during the phosphorylation reaction. This assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the kinetic parameters of Nik-smi1 and for measuring the potency of small molecule inhibitors.

Materials:

-

Recombinant Human Nik-smi1 (≥95% purity)

-

Myelin Basic Protein (MBP) substrate

-

ATP (Adenosine 5'-triphosphate)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

-

Test Inhibitor (e.g., "SMI-Inhib-A")

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of Nik-smi1 enzyme in Kinase Buffer.

-

Prepare a 2X solution of the substrate/ATP mix. For Kₘ (ATP) determination, vary ATP concentration (0-100 µM) while keeping the substrate constant. For inhibitor IC₅₀ determination, use ATP at the Kₘ concentration.

-

Prepare serial dilutions of the test inhibitor in DMSO, followed by a final dilution in Kinase Buffer.

-

-

Kinase Reaction (5 µL total volume):

-

Add 1.25 µL of 4X test inhibitor or vehicle (DMSO in Kinase Buffer) to appropriate wells.

-

Add 2.5 µL of 2X Nik-smi1 enzyme solution to all wells.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 1.25 µL of 4X substrate/ATP mix.

-

Incubate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the net RLU (Relative Light Units) by subtracting the background (no enzyme) from all measurements.

-

Quantitative Data Summary

The following tables summarize the key quantitative metrics derived from the ADP-Glo™ assay for Nik-smi1.

Table 1: Michaelis-Menten Kinetic Parameters for Nik-smi1

| Parameter | Value | Substrate |

| Kₘ (ATP) | 12.5 ± 1.8 µM | Myelin Basic Protein |

| Vₘₐₓ | 850 ± 45 RLU/min | Myelin Basic Protein |

Table 2: Inhibitor Potency (IC₅₀) against Nik-smi1

| Compound | Target | IC₅₀ (nM) | Assay Type |

| SMI-Inhib-A | Nik-smi1 | 75.2 ± 5.6 | ADP-Glo™ |

| Staurosporine | Nik-smi1 | 15.8 ± 2.1 | ADP-Glo™ |

In Vitro Characterization Workflow

A systematic workflow is essential for the efficient characterization of Nik-smi1 and the evaluation of potential inhibitors. The process begins with the expression and purification of the recombinant protein, followed by primary screening, dose-response analysis, and subsequent validation through orthogonal assays.

Caption: High-level workflow for Nik-smi1 inhibitor characterization.

Preliminary in vivo studies of Nik-smi1 efficacy

An In-depth Technical Guide to Preliminary In Vivo Studies of Nik-smi1 Efficacy

This technical guide provides a comprehensive overview of the preliminary in vivo studies investigating the efficacy of Nik-smi1, a potent and highly selective small molecule inhibitor of NF-κB-inducing kinase (NIK).[1][2] The content herein is intended for researchers, scientists, and drug development professionals, focusing on the core mechanism of action, experimental data, and relevant protocols.

Core Mechanism of Action

Nik-smi1 targets the non-canonical NF-κB signaling pathway, a crucial cascade in the development and function of B cells and other immune cells.[3][4] In resting cells, NIK is continuously targeted for proteasomal degradation by a complex including TRAF2, TRAF3, and cIAP1/2.[3] Upon stimulation of specific TNF superfamily receptors (e.g., BAFF-R, LTβR, CD40), this complex is recruited to the receptor, leading to TRAF3 degradation and the subsequent stabilization and accumulation of NIK.[3] Active NIK then phosphorylates and activates IKKα, which in turn phosphorylates the NF-κB precursor protein p100, leading to its processing into the active p52 subunit. The resulting p52/RelB dimer translocates to the nucleus to regulate the expression of target genes involved in immune cell survival and function.[3]

Nik-smi1 selectively inhibits the kinase activity of NIK, thereby preventing the phosphorylation of IKKα and the processing of p100 to p52, effectively blocking the entire downstream signaling cascade.[1][2] This targeted inhibition has shown therapeutic potential in preclinical models of autoimmune diseases and B cell malignancies.[3][5]

Caption: Figure 1: Nik-smi1 Mechanism of Action in the Non-Canonical NF-κB Pathway.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize key quantitative findings from preliminary in vivo studies of Nik-smi1.

Table 1: Effect of Nik-smi1 on B Cell Populations in C57BL/6 Mice

| Treatment Group | Dose (mg/kg, p.o.) | Endpoint | Outcome | Reference |

| Vehicle Control | N/A | Splenic B Cell Counts | Baseline | [3] |

| Nik-smi1 | Dose-dependent | Splenic Marginal Zone B Cells | Significant Reduction | [3][5] |

| Nik-smi1 | Dose-dependent | Follicular B Cells | Reduction | [3] |

| Nik-smi1 | Dose-dependent | Serum IgA Levels | Reduction | [3] |

Table 2: Efficacy of Nik-smi1 in a Systemic Lupus Erythematosus (SLE) Mouse Model (NZB/W F1)

| Treatment Group | Endpoint | Observation | Reference |

| Nik-smi1 | Survival | Improved survival rates | [6] |

| Nik-smi1 | Renal Pathology | Reduced glomerulonephritis | [6] |

| Nik-smi1 | Proteinuria | Lowered proteinuria scores | [6] |

| Nik-smi1 | Immune Response | Inhibited germinal center B cell and plasma cell differentiation | [3][5] |

Table 3: Efficacy of Nik-smi1 in a Cancer Xenograft Model

| Model | Treatment Group | Endpoint | Outcome | Reference |

| Mouse Intrahepatic Cholangiocarcinoma Xenograft | Nik-smi1 | Tumor Cell Proliferation | Inhibition of proliferation (in vivo and in vitro) | [5] |

| Mouse Intrahepatic Cholangiocarcinoma Xenograft | Nik-smi1 | Animal Tolerance | Good tolerance, no weight loss or changes in blood tests | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Animal Model and Dosing Regimen

-

Animal Model : Studies have utilized wild-type C57BL/6 mice for immunological assessments and NZB/W F1 mice as a model for systemic lupus erythematosus.[1][3]

-

Housing : Animals are maintained under specific pathogen-free conditions in accordance with institutional guidelines.

-

Compound Formulation : For oral administration, Nik-smi1 is formulated as a homogeneous suspension in a vehicle such as Carboxymethylcellulose sodium (CMC-Na).[1]

-

Administration : Nik-smi1 is administered via oral gavage (p.o.) at doses ranging from 10 mg/kg to 200 mg/kg.[1] Dosing frequency and duration are study-dependent, often involving daily administration for a period of several days or weeks.

Pharmacodynamic (PD) Assessment of B Cell Survival

This protocol assesses the in vivo effect of Nik-smi1 on B cell populations.

Caption: Figure 2: Workflow for In Vivo Pharmacodynamic Assessment.

-

Animal Dosing : Cohorts of C57BL/6 mice receive daily oral gavage of either vehicle control or Nik-smi1 at specified doses for the duration of the study (e.g., 7 days).

-

Tissue Collection : At the study endpoint, mice are euthanized, and spleens are harvested.

-

Cell Preparation : Spleens are mechanically dissociated to create single-cell suspensions. Red blood cells are lysed using a suitable buffer.

-

Flow Cytometry : The resulting splenocytes are stained with a panel of fluorescently-labeled antibodies to identify B cell subpopulations (e.g., B220, CD21/35, CD23, IgM, IgD).

-

Data Analysis : Stained cells are analyzed using a flow cytometer. The percentage and absolute number of specific B cell populations (e.g., marginal zone B cells, follicular B cells) are calculated and compared between treatment and vehicle groups.

Efficacy Study in a Lupus Mouse Model

This protocol evaluates the therapeutic potential of Nik-smi1 in a spontaneous model of autoimmune disease.

-

Model : Female NZB/W F1 mice, which spontaneously develop a lupus-like disease characterized by autoantibody production and glomerulonephritis, are used.

-

Treatment Initiation : Dosing with Nik-smi1 or vehicle typically begins when mice show signs of disease onset (e.g., proteinuria).

-

Monitoring : Animals are monitored regularly for body weight, clinical signs of disease, and survival. Urine is collected periodically to measure proteinuria levels.

References

- 1. selleckchem.com [selleckchem.com]

- 2. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]

- 6. researchgate.net [researchgate.net]

The Role of NF-κB Inducing Kinase (NIK) Small Molecule Inhibitor 1 (Nik-smi1) in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including multiple sclerosis, Alzheimer's disease, and traumatic brain injury. The non-canonical NF-κB signaling pathway, regulated by the central kinase NF-κB Inducing Kinase (NIK), has emerged as a key player in orchestrating chronic inflammatory responses. This technical guide provides an in-depth overview of the role of NIK in neuroinflammation and the therapeutic potential of its selective inhibitor, Nik-smi1. We will delve into the molecular mechanisms of the non-canonical NF-κB pathway in central nervous system (CNS) resident cells, the preclinical evidence for targeting NIK in neuroinflammatory conditions, and detailed experimental protocols for evaluating the efficacy of NIK inhibitors like Nik-smi1. This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neuroinflammatory diseases.

Introduction: The Non-Canonical NF-κB Pathway in Neuroinflammation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of inflammation and immunity. While the canonical NF-κB pathway is associated with acute inflammatory responses, the non-canonical pathway is crucial for the sustained inflammation characteristic of many chronic diseases, including those affecting the CNS. The non-canonical pathway is distinguished by its reliance on the activation of IκB kinase α (IKKα) and the processing of the p100 subunit to p52, a process critically dependent on NF-κB Inducing Kinase (NIK).

In the CNS, both microglia and astrocytes are key cellular mediators of neuroinflammation.[1][2] The non-canonical NF-κB pathway is implicated in the activation and function of these glial cells, as well as in neurons, contributing to the production of pro-inflammatory cytokines and chemokines that perpetuate the inflammatory cascade.[2] Dysregulation of this pathway has been linked to the pathology of several neuroinflammatory and neurodegenerative diseases.

Nik-smi1: A Potent and Selective NIK Inhibitor

Nik-smi1 is a small molecule inhibitor that demonstrates high potency and selectivity for NIK. Small molecule kinase inhibitors like Nik-smi1 are noted for their advantageous tissue penetration capabilities, a critical attribute for targeting CNS pathologies.[3]

Mechanism of Action

Nik-smi1 acts as an ATP-competitive inhibitor of NIK, thereby preventing the phosphorylation and activation of downstream targets, including IKKα. This blockade inhibits the processing of p100 to p52, leading to the suppression of the non-canonical NF-κB signaling pathway. The high selectivity of Nik-smi1 minimizes off-target effects, making it a valuable tool for dissecting the specific role of NIK in biological processes and a promising candidate for therapeutic development.

Preclinical Evidence in Inflammatory Models

While direct studies of Nik-smi1 in neuroinflammation are emerging, extensive research in other inflammatory and autoimmune conditions provides a strong rationale for its investigation in the CNS. Inhibition of NIK has shown therapeutic potential in models of systemic lupus erythematosus and rheumatoid arthritis.[3] Notably, NIK inhibition is considered a potential therapeutic strategy for multiple sclerosis, a primary neuroinflammatory disease.[3]

NIK Signaling in CNS Cells: A Rationale for Inhibition

Microglia and Astrocytes

Microglia and astrocytes are the primary immune cells of the CNS and play a central role in initiating and propagating neuroinflammatory responses.[1] Activation of the non-canonical NF-κB pathway in these cells can lead to the sustained production of inflammatory mediators. By inhibiting NIK, Nik-smi1 has the potential to dampen the chronic activation of microglia and astrocytes, thereby reducing the production of neurotoxic factors.

Neurons

The role of NF-κB signaling in neurons is complex, with evidence suggesting both neuroprotective and neurotoxic functions depending on the context. The non-canonical pathway's role in neuronal survival and function is an active area of investigation. Targeting NIK with Nik-smi1 could potentially modulate neuronal responses to inflammatory insults.

Quantitative Data Summary

Quantitative data on the direct effects of Nik-smi1 on neuroinflammatory markers is currently limited in the public domain. The following table is a representative template for how such data would be presented as it becomes available from preclinical studies.

| Parameter | Cell Type/Model | Treatment | Concentration/Dose | Fold Change vs. Control | Reference |

| TNF-α mRNA | Primary Microglia | Nik-smi1 | 1 µM | Data to be populated | |

| IL-6 Protein | Astrocyte Culture | Nik-smi1 | 1 µM | Data to be populated | |

| p52 Nuclear Translocation | BV-2 Microglia | Nik-smi1 | 1 µM | Data to be populated | |

| Iba1+ Cell Count | EAE Mouse Model | Nik-smi1 | 10 mg/kg | Data to be populated | |

| GFAP Expression | Traumatic Brain Injury Model | Nik-smi1 | 10 mg/kg | Data to be populated |

Signaling Pathways and Experimental Workflows

Non-Canonical NF-κB Signaling Pathway

Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of Nik-smi1.

Experimental Workflow for Evaluating Nik-smi1 in a Neuroinflammation Model

Caption: General experimental workflow for assessing the efficacy of Nik-smi1 in a preclinical model of neuroinflammation.

Detailed Experimental Protocols

Western Blot for p100/p52 Processing in Brain Tissue

This protocol is adapted for the analysis of NF-κB p100/p52 from brain tissue homogenates.

6.1.1. Materials

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

4-15% precast polyacrylamide gels

-

PVDF membrane

-

Primary antibodies: anti-NF-κB2 p100/p52, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

6.1.2. Protocol

-

Homogenize brain tissue in ice-cold RIPA buffer.[4]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[4]

-

Determine protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate proteins by SDS-PAGE on a 4-15% gel.[4]

-

Transfer proteins to a PVDF membrane.[4]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize bands using an ECL substrate and a chemiluminescence imaging system.[5]

-

Quantify band intensity using densitometry software and normalize to the loading control.

Immunofluorescence for p52 Nuclear Translocation in Glial Cells

This protocol allows for the visualization of p52 nuclear translocation in microglia and astrocytes in brain sections.

6.2.1. Materials

-

4% paraformaldehyde (PFA)

-

Phosphate-buffered saline (PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies: anti-p52, anti-Iba1 (for microglia), anti-GFAP (for astrocytes)

-

Alexa Fluor-conjugated secondary antibodies

-

DAPI nuclear stain

-

Antifade mounting medium

6.2.2. Protocol

-

Perfuse animal with PBS followed by 4% PFA.

-

Post-fix brain in 4% PFA overnight, then cryoprotect in 30% sucrose.

-

Cut 30 µm thick sections on a cryostat.

-

Wash sections in PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 15 minutes.

-

Block with 5% normal goat serum for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., rabbit anti-p52 and mouse anti-Iba1/GFAP) overnight at 4°C.

-

Wash sections three times with PBS.

-

Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 2 hours at room temperature in the dark.

-

Wash sections three times with PBS.

-

Counterstain with DAPI for 10 minutes.

-

Mount sections on slides with antifade mounting medium.

-

Visualize using a confocal microscope.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

This protocol is for quantifying the mRNA levels of pro-inflammatory cytokines and chemokines in brain tissue.[6]

6.3.1. Materials

-

TRIzol reagent or other RNA extraction kit

-

High-Capacity cDNA Reverse Transcription Kit

-

SYBR Green or TaqMan qPCR Master Mix

-

Primers for target genes (e.g., Tnf, Il6, Il1b, Ccl2) and a housekeeping gene (e.g., Gapdh, Actb)

6.3.2. Protocol

-

Homogenize brain tissue in TRIzol and extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

Set up qPCR reactions in triplicate using SYBR Green or TaqMan master mix, cDNA, and gene-specific primers.

-

Run the qPCR plate on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[7]

Conclusion and Future Directions

The non-canonical NF-κB pathway, orchestrated by NIK, represents a compelling target for therapeutic intervention in neuroinflammatory diseases. The selective NIK inhibitor, Nik-smi1, offers a powerful tool to probe the function of this pathway in the CNS and holds promise as a potential therapeutic agent. While preclinical data directly implicating Nik-smi1 in neuroinflammatory models is still emerging, the foundational role of NIK in chronic inflammation provides a strong rationale for its investigation. Future studies should focus on determining the pharmacokinetic and pharmacodynamic profile of Nik-smi1 in the CNS, and on evaluating its efficacy in a range of animal models of neuroinflammatory and neurodegenerative diseases. The detailed experimental protocols provided herein offer a framework for conducting such investigations, which will be crucial in advancing our understanding of the role of NIK in neuroinflammation and in developing novel therapies for these debilitating conditions.

References

- 1. Frontiers | Blocking of microglia-astrocyte proinflammatory signaling is beneficial following stroke [frontiersin.org]

- 2. NF‐κB activation in astrocytes drives a stage‐specific beneficial neuroimmunological response in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Western blot for tissue extract [protocols.io]

- 5. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

Nik-smi1: A Comprehensive Technical Guide to a Novel Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nik-smi1 is a potent and highly selective small molecule inhibitor of NF-κB-inducing kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway.[1][2][3][4][5] This pathway is implicated in the pathophysiology of numerous autoimmune diseases and B-cell malignancies, making NIK a compelling therapeutic target.[6][7][8] Preclinical studies have demonstrated the efficacy of Nik-smi1 in models of systemic lupus erythematosus (SLE), rheumatoid arthritis, and other inflammatory conditions, highlighting its potential as a first-in-class therapeutic agent.[6][8][9] This technical guide provides an in-depth overview of Nik-smi1, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Concepts: Mechanism of Action

Nik-smi1 exerts its therapeutic effect by specifically inhibiting the kinase activity of NIK. In the non-canonical NF-κB pathway, NIK is the central signaling node. Under normal physiological conditions, NIK is continuously targeted for degradation by a protein complex. However, upon stimulation by specific ligands of the tumor necrosis factor (TNF) superfamily, such as B-cell activating factor (BAFF), CD40 ligand (CD40L), and lymphotoxin-β (LTβ), this degradation is inhibited, leading to the accumulation of NIK.[7][10]

Accumulated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the NF-κB precursor protein p100. This phosphorylation event leads to the processing of p100 into its active form, p52. The p52 subunit then translocates to the nucleus, where it forms active transcription factor complexes, typically with RelB, to regulate the expression of genes involved in inflammation, immune cell survival, and lymphoid organogenesis.[10][11]

Nik-smi1 binds to the ATP-binding pocket of NIK, preventing the phosphorylation of IKKα and subsequent downstream signaling.[1][9] This selective inhibition of the non-canonical NF-κB pathway leaves the canonical NF-κB pathway, which is crucial for innate immunity, largely unaffected.[1][7][12]

Quantitative Data Summary

The following tables summarize the key quantitative data for Nik-smi1 from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of Nik-smi1

| Target | Parameter | Value | Species | Assay Type | Reference |

| Human NIK | Kᵢ | 0.230 ± 0.170 nM | Human | Enzymatic Assay | [12] |

| Murine NIK | Kᵢ | 0.395 ± 0.226 nM | Murine | Enzymatic Assay | [12] |

| Human NIK | IC₅₀ | 23.2 ± 17.2 nM | Human | Enzymatic Assay (at 1 mM ATP) | [12] |

| Murine NIK | IC₅₀ | 39.9 ± 22.8 nM | Murine | Enzymatic Assay (at 1 mM ATP) | [12] |

| Anti-LTβR-induced p52 nuclear translocation | IC₅₀ | Not explicitly stated, but potent inhibition observed | Human (HeLa cells) | High-Content Imaging | [1][12] |

| BAFF-driven B cell survival | IC₅₀ | 189 nM | Human | Cell-based Assay | [13] |

| BAFF-driven B cell survival | IC₅₀ | 373 nM | Murine | Cell-based Assay | [13] |

| CD40L-induced ICOSL expression | IC₅₀ | Similar potency to other assays | Human | Flow Cytometry | [12] |

| CD40L-induced IL-12p40 production | IC₅₀ | Not explicitly stated, but near complete inhibition observed | Human (Dendritic Cells) | ELISA | [12] |

| Off-target kinases (KHS1, LRRK2, PKD1) | % Inhibition at 1 µM | >75% | Human | Kinase Panel Screen (222 kinases) | [1][12] |

| Human KHS1 | Kᵢ | 49.6 ± 24.9 nM | Human | Enzymatic Assay | [12] |

| Human LRRK2 | Kᵢ | 247.8 ± 175.1 nM | Human | Enzymatic Assay | [12] |

| Human PKD1 (PKCμ) | Kᵢ | 75.2 ± 48.4 nM | Human | Enzymatic Assay | [12] |

Table 2: In Vivo Pharmacokinetic Parameters of Nik-smi1

| Species | Dosing Route | Key Findings | Reference |

| Mouse | Oral | Favorable pharmacokinetic profile | [2][13] |

| Rat | Oral | Favorable pharmacokinetic profile | [13] |

| Dog | Oral | Favorable pharmacokinetic profile | [13] |

| Monkey | Oral | Favorable pharmacokinetic profile | [13] |

Key Experimental Protocols

The following are detailed methodologies for key experiments involving Nik-smi1. These protocols are based on published literature and may require optimization for specific laboratory conditions.

Western Blot for p100/p52 Processing

This protocol is designed to assess the effect of Nik-smi1 on the processing of p100 to p52 in response to non-canonical NF-κB pathway stimulation.

Materials:

-

Cell line (e.g., human or murine B cells)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., anti-CD40 antibody or BAFF)

-

Nik-smi1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p100/p52, anti-β-actin or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere or stabilize overnight. Pre-treat cells with a dose range of Nik-smi1 or vehicle control for 1-2 hours.

-

Stimulation: Add the stimulating agent (e.g., anti-CD40 or BAFF) to the cells and incubate for the desired time (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p100/p52 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot using a suitable imaging system.

-

Strip the membrane (if necessary) and re-probe for a loading control (e.g., β-actin).

-

-

Data Analysis: Quantify the band intensities for p100 and p52 and normalize to the loading control. Calculate the p52/p100 ratio to assess the degree of processing.

High-Content Imaging for p52 Nuclear Translocation

This assay quantifies the translocation of p52 from the cytoplasm to the nucleus upon pathway activation and its inhibition by Nik-smi1.

Materials:

-

HeLa cells or another suitable cell line

-

96-well imaging plates

-

Stimulating agent (e.g., anti-LTβR antibody)

-

Nik-smi1

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-p52)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or DRAQ5)

-

High-content imaging system and analysis software

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well imaging plate and allow them to attach overnight.

-

Compound Treatment and Stimulation: Pre-treat the cells with a dilution series of Nik-smi1 for 1-2 hours. Stimulate the cells with anti-LTβR antibody for the optimal duration (e.g., 4-6 hours).

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS and block with 5% BSA for 1 hour.

-

Incubate with the primary anti-p52 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI or DRAQ5.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Use the analysis software to identify the nuclear and cytoplasmic compartments based on the nuclear stain.

-

Quantify the fluorescence intensity of p52 in both compartments for each cell.

-

Calculate the ratio of nuclear to cytoplasmic p52 fluorescence intensity as a measure of translocation.

-

Plot the dose-response curve for Nik-smi1 and determine the IC₅₀ value.

-

In Vivo Efficacy Study in an NZB/W F1 Mouse Model of Lupus

This protocol outlines a general procedure for evaluating the therapeutic efficacy of Nik-smi1 in a spontaneous mouse model of systemic lupus erythematosus.

Materials:

-

Female NZB/W F1 mice (pre-diseased or with established disease)

-

Nik-smi1 formulation for oral gavage

-

Vehicle control

-

Tools for blood collection (e.g., retro-orbital or tail vein)

-

Urine collection apparatus

-

ELISA kits for autoantibody quantification (e.g., anti-dsDNA)

-

Urine protein analysis strips or assay

-

Flow cytometry antibodies for immune cell phenotyping

-

Histology supplies for kidney tissue analysis (formalin, paraffin (B1166041), H&E and PAS stains)

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize NZB/W F1 mice to the facility for at least one week. Group the animals (e.g., n=10-15 per group) into vehicle control and Nik-smi1 treatment groups.

-

Dosing: Administer Nik-smi1 or vehicle control daily via oral gavage at a predetermined dose.

-

Monitoring:

-

Monitor the health and body weight of the mice regularly.

-

Collect urine weekly or bi-weekly to assess proteinuria levels.

-

Collect blood periodically to measure serum autoantibody titers.

-

-

Terminal Procedures: At the end of the study (e.g., after a predefined number of weeks or when humane endpoints are reached), euthanize the mice.

-

Sample Collection and Analysis:

-

Collect terminal blood for final autoantibody and cytokine analysis.

-

Harvest spleens for immune cell phenotyping by flow cytometry (e.g., B cell and T cell subsets).

-

Harvest kidneys for histopathological analysis. Fix one kidney in formalin for paraffin embedding and sectioning. Stain sections with H&E and PAS to assess glomerulonephritis and immune complex deposition.

-

-

Data Analysis: Compare the survival rates, proteinuria scores, autoantibody levels, immune cell populations, and kidney pathology scores between the Nik-smi1-treated and vehicle control groups using appropriate statistical methods.

Visualizations

Signaling Pathways

Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of Nik-smi1.

Experimental Workflows

Caption: Workflow for Western Blot analysis of p100/p52 processing.

Caption: Workflow for High-Content Screening of p52 nuclear translocation.

Conclusion and Future Directions

Nik-smi1 represents a promising therapeutic agent with a well-defined mechanism of action and compelling preclinical data. Its high potency and selectivity for NIK make it an attractive candidate for the treatment of autoimmune diseases and potentially B-cell malignancies. The data and protocols presented in this guide provide a solid foundation for further research and development.

Future studies should focus on:

-

Comprehensive in vivo toxicology and safety pharmacology studies.

-

Exploration of Nik-smi1 efficacy in a broader range of autoimmune and cancer models.

-

Identification of predictive biomarkers to identify patient populations most likely to respond to Nik-smi1 therapy.

-

Initiation of clinical trials to evaluate the safety and efficacy of Nik-smi1 in human patients.

The continued investigation of Nik-smi1 holds the potential to deliver a novel and effective treatment for patients with significant unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Probe NIK-SMI1 | Chemical Probes Portal [chemicalprobes.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Development of Allosteric NIK Ligands from Fragment-Based NMR Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Non-Canonical NF-κB Signaling Initiated by BAFF Influences B Cell Biology at Multiple Junctures [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Structural Analysis of the NIK-SMI1 Binding Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF-κB-inducing kinase (NIK), a serine/threonine kinase encoded by the MAP3K14 gene, is a critical regulator of the non-canonical NF-κB signaling pathway.[1][2] This pathway is integral to various physiological processes, including immune responses, lymphoid organogenesis, and cell survival.[1][2] Dysregulation of NIK activity has been implicated in a range of pathologies, such as autoimmune diseases and various cancers.[1][2] Consequently, NIK has emerged as a promising therapeutic target. This technical guide provides an in-depth structural analysis of the binding pocket of NIK when interacting with NIK-SMI1, a potent and selective small molecule inhibitor.[3] It is important to clarify that "SMI1" refers to a Small Molecule Inhibitor, not a protein that forms a complex with NIK.

Data Presentation: Quantitative Analysis of NIK-SMI1 Inhibition

The following tables summarize the quantitative data for NIK-SMI1's inhibitory activity against NIK, compiled from various biochemical and cellular assays.

| Parameter | Value | Assay Type | Species | Reference |

| Ki | 0.23 nM | Biochemical Kinase Assay | Human | [1][2] |

| 230 ± 170 pM | Biochemical Kinase Assay | Not Specified | [4] | |

| IC50 | 0.23 ± 0.17 nM | ATP to ADP hydrolysis (FP) | Not Specified | [5] |

| 34 ± 6 nM | NF-κB Reporter Assay (HEK293 cells) | Human | [1][5] | |

| 70 nM | p52 (RelB) Nuclear Translocation | Not Specified | [5] | |

| 373 ± 64 nM | BAFF-induced B cell survival | Mouse | [1][5] | |

| 108.6 - 269.4 nM | In vitro (Primary B cells) | Not Specified |

Table 1: Potency of NIK-SMI1 against NF-κB Inducing Kinase (NIK)

| Kinase | Inhibition at 1 µM NIK-SMI1 | Ki | Reference |

| NIK | >99% | 0.23 nM | [6] |

| KHS1 | >75% | 130 nM | [6] |

| LRRK2 | >75% | 1,100 nM | [6] |

| PKD1 (PKCμ) | >75% | 1,800 nM | [6] |

Table 2: Selectivity Profile of NIK-SMI1

Structural Analysis of the NIK Kinase Domain and Inhibitor Binding Pocket

The crystal structure of the murine NIK kinase domain, for instance in complex with a 6-alkynylindoline inhibitor (PDB ID: 4G3E), provides a valuable model for understanding the binding of NIK-SMI1.[3][7] The NIK kinase domain adopts a canonical two-lobe fold, with an N-terminal lobe primarily composed of β-sheets and a C-terminal lobe that is predominantly α-helical.[8] The ATP-binding pocket is situated in the cleft between these two lobes.[8]

Key features of the NIK ATP-binding pocket that are crucial for inhibitor binding include:

-

Hinge Region: This region forms critical hydrogen bond interactions with ATP-competitive inhibitors. For NIK-SMI1, it is proposed that it interacts with the hinge region of the ATP-binding site.[9]

-

Hydrophobic Pocket: A hydrophobic pocket is present in the active site, and access to this pocket is controlled by the gatekeeper residue.[10] The flexibility of this residue can influence the binding of different chemotypes of inhibitors.

-

Solvent-Exposed Region: The periphery of the ATP-binding site is exposed to solvent, offering opportunities for inhibitor modifications to enhance selectivity and potency.

A docked model of NIK-SMI1 within the 4G3E crystal structure suggests that the inhibitor occupies the ATP-binding pocket, making key interactions with residues in the hinge region and the surrounding hydrophobic areas.[3][7]

Signaling Pathways and Experimental Workflows

Non-Canonical NF-κB Signaling Pathway

The following diagram illustrates the central role of NIK in the non-canonical NF-κB signaling pathway and the point of inhibition by NIK-SMI1.

Caption: Non-canonical NF-κB signaling pathway and NIK-SMI1 inhibition.

Experimental Workflow for Kinase Inhibitor Characterization

The diagram below outlines a typical workflow for the characterization of a kinase inhibitor like NIK-SMI1.

Caption: Workflow for characterizing a kinase inhibitor.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Assay) for Ki/IC50 Determination

This protocol describes a common method to determine the in vitro potency of an inhibitor against NIK.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant NIK enzyme

-

Kinase substrate (e.g., a generic peptide substrate)

-

ATP

-

NIK-SMI1 (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of NIK-SMI1 in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µL of diluted NIK-SMI1 or DMSO (for control).

-

2 µL of NIK enzyme diluted in assay buffer.

-

2 µL of a mixture of substrate and ATP in assay buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal using a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Km of ATP is known.

In-Cell Western Assay for Cellular IC50 Determination

This protocol outlines a method to assess the inhibitory effect of NIK-SMI1 on the non-canonical NF-κB pathway in a cellular context.

Principle: The In-Cell Western assay quantifies the levels of a specific protein (in this case, the processed p52 subunit of NF-κB2) within fixed and permeabilized cells in a multi-well plate format.

Materials:

-

HeLa cells (or another suitable cell line)

-

Cell culture medium and supplements

-

NIK-SMI1

-

Stimulating agent (e.g., anti-lymphotoxin-β receptor (LTβR) antibody)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS)

-

Primary antibody against p52

-

Infrared dye-conjugated secondary antibody

-

Nuclear stain (e.g., DRAQ5)

-

96-well or 384-well clear-bottom black plates

-

Infrared imaging system

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of NIK-SMI1 for a predetermined time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with anti-LTβR antibody for a time sufficient to induce p100 processing to p52 (e.g., 4-8 hours).

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with fixation solution for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

-

-

Blocking and Antibody Incubation:

-

Wash the cells with PBS.

-

Block non-specific binding with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with the primary antibody against p52 overnight at 4°C.

-

Wash the cells with PBS containing 0.1% Tween-20.

-

Incubate the cells with the infrared dye-conjugated secondary antibody and the nuclear stain for 1 hour at room temperature in the dark.

-

-

Data Acquisition: Wash the cells and acquire images using an infrared imaging system.

-

Data Analysis: Quantify the intensity of the p52 signal and normalize it to the nuclear stain signal. Plot the normalized p52 levels against the NIK-SMI1 concentration and fit the data to a dose-response curve to determine the cellular IC50.

X-ray Crystallography for Structural Determination

This protocol provides a general overview of the steps involved in determining the crystal structure of the NIK kinase domain in complex with an inhibitor.

Principle: X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. A beam of X-rays is diffracted by the electrons in the crystal, and the resulting diffraction pattern is used to calculate the electron density map, from which the atomic structure can be modeled.

Procedure:

-

Protein Expression and Purification: Express a construct of the NIK kinase domain (e.g., in E. coli or insect cells) and purify it to high homogeneity using chromatographic techniques.

-

Crystallization:

-

Screen for crystallization conditions using various commercially available or custom-made screens. This involves mixing the purified protein with a precipitant solution in a vapor diffusion setup (sitting or hanging drop).

-

Optimize the initial crystallization hits to obtain single, well-diffracting crystals.

-

To obtain a complex structure, the inhibitor can be co-crystallized with the protein or soaked into pre-formed apo-protein crystals.

-

-

Data Collection:

-

Cryo-protect the crystals to prevent damage from radiation.

-

Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect a complete set of diffraction data as the crystal is rotated in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Determine the initial phases of the structure factors, often by molecular replacement using a homologous structure as a search model.

-

Build an initial atomic model into the calculated electron density map.

-

Refine the atomic model against the experimental data to improve its agreement with the observed diffraction pattern.

-

-

Structure Analysis: Analyze the final refined structure to understand the overall fold of the protein, the details of the inhibitor binding pocket, and the specific interactions between the protein and the inhibitor.

Conclusion

The structural and functional analysis of the NIK kinase and its interaction with the potent and selective inhibitor NIK-SMI1 provides a solid foundation for structure-based drug design efforts targeting the non-canonical NF-κB pathway. The detailed understanding of the NIK-SMI1 binding pocket, coupled with robust experimental protocols for inhibitor characterization, will facilitate the development of novel therapeutics for a range of inflammatory and oncologic diseases. The data and methodologies presented in this guide are intended to support researchers and drug development professionals in this endeavor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. NIK SMI1 | NIK inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of the Nuclear Factor κB-inducing Kinase (NIK) Kinase Domain Reveals a Constitutively Active Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Structural insights into characterizing binding sites in EGFR kinase mutants - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Nik-smi1 Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the early-stage research and development of Nik-smi1 and its derivatives. Nik-smi1 is a highly potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and B-cell malignancies, making NIK a compelling therapeutic target. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical data and methodologies associated with NIK inhibition.

Mechanism of Action

NF-κB-inducing kinase (NIK) is the central kinase that controls the non-canonical NF-κB signaling pathway.[1][2] In unstimulated cells, NIK is continuously targeted for proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2.[1][3] Upon stimulation by a subset of Tumor Necrosis Factor Superfamily Receptors (TNFSFRs)—such as the B-cell activating factor receptor (BAFF-R), CD40, and lymphotoxin β receptor (LTβR)—TRAF3 is degraded, leading to the stabilization and accumulation of NIK.[1][3]

Stabilized NIK then phosphorylates and activates IKKα (Inhibitor of NF-κB Kinase α), which in turn phosphorylates p100 (NF-κB2). This phosphorylation event triggers the processing of p100 into its active p52 form. The resulting p52/RelB heterodimers translocate to the nucleus to activate the transcription of target genes involved in B-cell survival and maturation, secondary lymphoid organ development, and inflammation.[1]

Nik-smi1 exerts its therapeutic effect by potently and selectively inhibiting the kinase activity of NIK.[4][5][6] It specifically targets the NIK-catalyzed hydrolysis of ATP to ADP, which is essential for its signaling function.[4][6] By blocking this step, Nik-smi1 prevents the downstream phosphorylation cascade, inhibits p100 processing to p52, and suppresses the nuclear translocation of p52.[4][7][8] This leads to the inhibition of non-canonical NF-κB signaling and its pathological consequences in various disease models.[4][7]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of Nik-smi1.

Table 1: Potency and Selectivity of Nik-smi1

| Target | Parameter | Value | Potency Shift vs. hNIK | n |

| Human NIK (hNIK) | Ki | 0.230 ± 0.170 nM | - | 2 |

| Calculated IC50 (at 1mM ATP) | 23.2 ± 17.2 nM | - | 2 | |

| Murine NIK (mNIK) | Ki | 0.395 ± 0.226 nM | 1.7x | 4 |

| Calculated IC50 (at 1mM ATP) | 39.9 ± 22.8 nM | 1.7x | 4 | |

| Human KHS1 | Ki | 49.6 ± 24.9 nM | 216x | 5 |

| Calculated IC50 (at 1mM ATP) | 951.4 ± 477.6 nM | 41x | 5 | |

| Human LRRK2 | Ki | 247.8 ± 175.1 nM | 1077x | 5 |

| Calculated IC50 (at 1mM ATP) | 3788 ± 2677 nM | 163x | 5 | |

| Human PKD1 (PKCμ) | Ki | 75.2 ± 48.4 nM | 326x | 3 |

| Calculated IC50 (at 1mM ATP) | 17464 ± 11204 nM | 757x | 3 | |

| Data sourced from a study on the therapeutic potential of NIK inhibition in systemic lupus erythematosus.[7] |

Table 2: In Vitro Cellular Activity of Nik-smi1

| Assay | Cell Type | Species | IC50 Value |

| NIK-catalyzed ATP Hydrolysis | - | - | 0.23 ± 0.17 nM |

| p52 Nuclear Translocation | HEK293 cells | Human | 70 nM |

| BAFF-induced B cell survival | B cells | Mouse | 373 ± 64 nM |

| BAFF-driven B cell survival | B cells | Human | ~180 nM (approx. 2x more potent than in mouse) |

| CD40L-induced ICOSL expression | B cells | Mouse | ~300-400 nM |

| CD40L-induced IL-12p40 production | Dendritic cells | Mouse | ~100-200 nM |

| Data compiled from multiple sources.[6][7][8] |

Table 3: In Vivo Administration and Effects of Nik-smi1

| Animal Model | Dosages | Administration | Key Effects |

| C57BL/6 Mice | 10, 20, 60, 100, 200 mg/kg | Oral gavage | Dose-dependent reduction of splenic marginal zone B cells.[4] |

| NZB/W F1 Mice (Lupus Model) | Not specified | Not specified | Reduced germinal center B cells, plasma cells, and autoantibody levels; improved survival.[8][9] |

| EAMG Rat Model (Myasthenia Gravis) | Not specified | Not specified | Protective effects, shaping of B cell homeostasis.[9] |

| Data compiled from multiple sources.[4][8][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the early-stage research of Nik-smi1.

3.1. NIK Enzymatic Assay

This protocol is designed to measure the direct inhibitory effect of compounds on NIK's enzymatic activity.

-

Objective: To determine the IC50 or Ki of Nik-smi1 for NIK-catalyzed ATP hydrolysis.

-

Principle: A fluorescence polarization (FP) assay is commonly used. A fluorescently labeled ATP analog is used as a tracer. As NIK hydrolyzes ATP to ADP, the tracer is displaced, leading to a change in fluorescence polarization.

-

Materials: Recombinant human or murine NIK enzyme, ATP, fluorescent ATP tracer, assay buffer, Nik-smi1 derivatives, and a microplate reader capable of FP measurements.

-

Procedure:

-

Prepare serial dilutions of Nik-smi1 in DMSO and then dilute in assay buffer.

-

In a microplate, add the NIK enzyme to each well.

-

Add the diluted Nik-smi1 or vehicle control to the wells.

-

Initiate the reaction by adding a mixture of ATP and the fluorescent ATP tracer.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Measure fluorescence polarization using a plate reader.

-

Data is normalized to high (no enzyme) and low (vehicle control) controls. IC50 values are calculated using a four-parameter logistic fit. Ki values can be determined from IC50 values if the ATP concentration is known.[7]

-

3.2. Cellular p52 Nuclear Translocation Assay

This high-content imaging assay quantifies the inhibition of the non-canonical NF-κB pathway in a cellular context.

-

Objective: To measure the IC50 of Nik-smi1 for inhibiting ligand-induced p52 nuclear translocation.

-

Principle: Cells are stimulated to activate the non-canonical NF-κB pathway. The translocation of p52 from the cytoplasm to the nucleus is visualized using immunofluorescence and quantified with an automated imaging system.

-

Materials: HeLa cells (or other suitable cell line), cell culture medium, anti-LTβR antibody (or other stimulus), Nik-smi1, primary antibody against p52, fluorescently-labeled secondary antibody, nuclear stain (e.g., DRAQ5 or DAPI), and a high-content imaging system.

-

Procedure:

-

Plate HeLa cells in a multi-well imaging plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of Nik-smi1 for 1-2 hours.

-

Stimulate the cells with an anti-LTβR antibody for a specified time (e.g., 24 hours) to induce p52 processing and translocation.

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody targeting p52, followed by a fluorescently-labeled secondary antibody.

-

Stain the nuclei with DRAQ5 or DAPI.

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the intensity of p52 staining within the nuclear mask. The ratio of nuclear to cytoplasmic p52 intensity is calculated.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of Nik-smi1.[7][9]

-

3.3. BAFF-Induced B-Cell Survival Assay

This assay assesses the functional consequence of NIK inhibition on primary immune cells.

-

Objective: To determine the IC50 of Nik-smi1 for inhibiting BAFF-mediated B-cell survival.

-

Principle: Primary B cells are dependent on BAFF for survival in vitro. Inhibition of the NIK pathway blocks BAFF signaling and induces apoptosis. Cell viability is measured to quantify this effect.

-

Materials: Spleens from mice (e.g., C57BL/6), B-cell isolation kit, RPMI medium, recombinant murine or human BAFF, Nik-smi1, and a cell viability reagent (e.g., CellTiter-Glo).

-

Procedure:

-

Isolate primary B cells from mouse spleens using a negative selection kit.

-

Plate the B cells in a multi-well plate.

-

Add serial dilutions of Nik-smi1 to the wells.

-

Add a sub-maximal concentration of BAFF to all wells except the negative control.

-

Incubate the cells for 48-72 hours.

-

Add a cell viability reagent (e.g., CellTiter-Glo) and measure luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of survival relative to the BAFF-only control and determine the IC50 value.[4][6][7]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and experimental processes involved in Nik-smi1 research.

Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of Nik-smi1.

References

- 1. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. adooq.com [adooq.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Nik-smi1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nik-smi1 is a highly potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK).[1][2] NIK is a central kinase in the non-canonical NF-κB signaling pathway, which plays a critical role in the regulation of immunity, inflammation, and cell survival.[3][4] Dysregulation of the non-canonical NF-κB pathway is implicated in various autoimmune diseases and B-cell malignancies.[5][6] Nik-smi1 exerts its inhibitory effect by targeting the ATP-binding site of NIK, thereby preventing the phosphorylation of its downstream target, IKKα, and subsequent processing of p100 to p52.[1][6] These application notes provide detailed protocols for the use of Nik-smi1 in cell culture experiments to study the non-canonical NF-κB signaling pathway.

Mechanism of Action

Nik-smi1 selectively inhibits the kinase activity of NIK, a key regulator of the non-canonical NF-κB pathway. In resting cells, NIK is continuously targeted for proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2.[6] Upon stimulation of specific TNF receptor superfamily members (e.g., BAFF-R, CD40, LTβR), TRAF3 is degraded, leading to the stabilization and accumulation of NIK.[3][6] Activated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into the p52 subunit. The resulting p52/RelB heterodimer translocates to the nucleus to regulate target gene expression.[4][6] Nik-smi1 directly inhibits the catalytic activity of NIK, preventing these downstream events.[1]

Signaling Pathway Diagram

Caption: Nik-smi1 inhibits the non-canonical NF-κB signaling pathway.

Quantitative Data